molecular formula C22H20ClN3O3S B2809430 (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione CAS No. 941947-17-7

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione

Cat. No.: B2809430
CAS No.: 941947-17-7
M. Wt: 441.93
InChI Key: FNZUHVBEFQPPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of molecules characterized by a piperazine core linked to a furanyl moiety, a structural motif present in compounds investigated for various biological activities . The structure integrates a 1-(3-chloro-4-methylphenyl)piperazine unit with a 5-(3-nitrophenyl)furan group, connected via a methanethione (thiocarbonyl) bridge. This specific substitution pattern suggests potential for interaction with biological targets. Researchers exploring structure-activity relationships (SAR) may find value in the distinct electronic and steric properties imparted by the 3-chloro-4-methylphenyl group on the piperazine ring, as this scaffold is a common feature in pharmacologically active compounds . Similarly, the 3-nitrophenyl substituent on the furan ring can be a critical functional group for modulating a compound's properties and its binding affinity to specific targets . While the precise mechanism of action for this specific compound is not yet fully characterized, molecules with similar architectures have been studied for their potential to inhibit key biological processes. For instance, closely related structures have been explored for their inhibitory effects on viral replication, such as herpes viruses , and for modulating enzymes like PAS Kinase (PASK), which is relevant in metabolic disease research . The compound is intended for research applications only, including but not limited to, in vitro biological screening, hit-to-lead optimization studies, and as a synthetic intermediate or reference standard in analytical chemistry. Researchers are responsible for determining the suitability of this product for their specific applications. This product is offered with the explicit understanding that it is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with care in a appropriately controlled laboratory environment.

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-15-5-6-17(14-19(15)23)24-9-11-25(12-10-24)22(30)21-8-7-20(29-21)16-3-2-4-18(13-16)26(27)28/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZUHVBEFQPPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Structure

The molecular formula for the compound is C20H18ClN3O2SC_{20}H_{18}ClN_3O_2S. Its structure can be represented as follows:

  • SMILES Notation : CC1=C(C=C(C=C1)NC(=S)N2C(=C(C=C2)Cl)C(=O)O)N

This notation indicates the presence of a piperazine ring, a furan moiety, and a methanethione group, which are significant for its biological interactions.

Predicted Properties

The predicted properties of the compound are summarized in the following table:

PropertyValue
Molecular Weight383.079 g/mol
Predicted Collision Cross Section (CCS)188.9 Ų (for [M+H]+)
LogP3.5

Pharmacological Profile

Research indicates that compounds containing piperazine and furan derivatives exhibit diverse pharmacological activities, including:

  • Antidepressant Activity : Piperazine derivatives have been studied for their potential in treating depression by modulating serotonin receptors.
  • Anticancer Properties : Some studies suggest that furan-containing compounds may inhibit tumor growth through various mechanisms, including apoptosis induction.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that derivatives with piperazine structures showed significant inhibition of cell proliferation in breast and lung cancer cells, suggesting potential therapeutic applications in oncology .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of piperazine derivatives. The findings demonstrated that these compounds could enhance cognitive functions and exhibit anxiolytic properties in animal models .
  • Anti-inflammatory Effects : Research has shown that certain furan derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .

The proposed mechanisms of action for the biological activity of this compound include:

  • Serotonin Receptor Modulation : Interaction with 5-HT receptors may underlie its antidepressant effects.
  • Inhibition of Kinases : Some studies suggest that similar compounds inhibit specific kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Furan derivatives may act as antioxidants, reducing oxidative stress in cells.

Scientific Research Applications

The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Molecular Formula

  • Chemical Formula : C18H19ClN4O2S
  • Molecular Weight : 388.89 g/mol

Structural Features

The compound features a piperazine ring, a furan moiety, and a methanethione group, which are known to contribute to its biological activity. The presence of the chloro and nitro substituents enhances its reactivity and potential for interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with bacterial membranes, leading to increased permeability and eventual cell death.

Research Findings : In vitro studies revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders.

Insights : Preliminary studies suggest that this compound may enhance serotonin receptor activity, which is crucial for mood regulation and could be beneficial in treating depression and anxiety disorders .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in the synthesis of functional materials. Its ability to form stable complexes with metal ions makes it useful in creating coordination polymers and catalysts.

Example : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The closest analog identified is [5-(3-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione (CAS: 585553-16-8) . Below is a comparative analysis:

Property Target Compound Analog (CAS: 585553-16-8)
Piperazine Substituent 3-Chloro-4-methylphenyl (Cl, CH₃) 4-Fluorophenyl (F)
Furan Substituent 3-Nitrophenyl (NO₂) 3-Chlorophenyl (Cl)
Electronic Effects Strong electron-withdrawing (NO₂) and moderate Cl Moderate electron-withdrawing (F, Cl)
Lipophilicity (logP)* ~4.2 (estimated) ~3.8 (reported)
Molecular Weight 483.95 g/mol 447.93 g/mol

*Calculated using fragment-based methods.

Key Observations:

This could influence metabolic stability or interaction with biological targets . The 4-fluorophenyl group in the analog offers weaker electron withdrawal than nitro but may improve bioavailability due to fluorine’s small size and high electronegativity .

Steric and Lipophilic Effects :

  • The 3-chloro-4-methylphenyl group in the target compound introduces greater steric hindrance and lipophilicity (logP ~4.2) compared to the analog’s 4-fluorophenyl group (logP ~3.8). This may affect membrane permeability or CNS penetration .

Physicochemical and Stability Considerations

  • Stability : Nitro groups are generally resistant to hydrolysis but may undergo reductive metabolism in vivo, whereas fluorophenyl groups in the analog are metabolically stable .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and thionation. Key steps include:

  • Step 1 : Formation of the furan-2-ylmethanethione core via thionation of a ketone precursor using Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions .
  • Step 2 : Functionalization of the piperazine ring with 3-chloro-4-methylphenyl groups via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts or polar aprotic solvents (e.g., DMF) .
  • Optimization : Use continuous flow reactors to enhance yield (≥75%) and reduce side products by controlling residence time and temperature gradients .
    • Validation : Confirm purity via HPLC (≥98%) and structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?

  • Key Properties :

  • Solubility : Test in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS) using nephelometry .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure, monitored via LC-MS .
  • LogP : Determine experimentally using shake-flask methods or reverse-phase HPLC to assess lipophilicity .
    • Tools : Differential scanning calorimetry (DSC) for melting point analysis and dynamic light scattering (DLS) for aggregation propensity .

Advanced Research Questions

Q. How do structural modifications to the 3-nitrophenyl or piperazine moieties influence biological activity, and what computational tools can predict these effects?

  • Approach :

  • SAR Studies : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or methoxy groups) and compare IC50_{50} values in target assays (e.g., enzyme inhibition) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to simulate interactions with receptors (e.g., GPCRs or kinases). Validate predictions with free-energy perturbation (FEP) calculations .
    • Case Study : A fluorophenyl analog ( ) showed reduced cytotoxicity but retained target affinity, suggesting steric/electronic tuning via substituent positioning .

Q. What strategies resolve contradictions in reported biological data, such as conflicting IC50_{50} values across studies?

  • Troubleshooting :

  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and detection methods (e.g., fluorescence vs. radiometric assays) .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent concentration, serum content) .
    • Example : Discrepancies in enzyme inhibition data may arise from differential ATP concentrations in kinase assays; use ATP-Kinase-Glo™ luminescent assays for uniformity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Experimental Design :

  • Target Identification : Perform affinity chromatography with immobilized compound followed by LC-MS/MS proteomics .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling cascades after treatment .
  • Controls : Include inactive structural analogs and competitive inhibitors to confirm specificity .
    • Validation : CRISPR/Cas9 knockout of putative targets to assess loss of compound efficacy .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

  • Methods :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}/IC50_{50} with 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .
    • Reporting : Adhere to ARRIVE guidelines for transparency in sample size, replicates (n ≥ 3), and effect size calculations .

Q. How can researchers assess the compound’s metabolic stability and potential toxicity in early-stage development?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • In Silico Tools : Use ProTox-II or Derek Nexus to predict hepatotoxicity and genotoxicity .

Specialized Methodologies

Q. What advanced techniques are used to study the compound’s reactivity under physiological conditions?

  • Techniques :

  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled compound for tracking metabolic fate in vivo .
  • Click Chemistry : Introduce alkyne handles for CuAAC-based conjugation with fluorescent probes (e.g., Alexa Fluor 488) .
    • Applications : SPECT/CT imaging to evaluate biodistribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.